molecular formula C10H7NO3 B1326250 6-(Furan-2-yl)picolinic acid CAS No. 887981-91-1

6-(Furan-2-yl)picolinic acid

Cat. No. B1326250
M. Wt: 189.17 g/mol
InChI Key: UKRLGBKUWXGDFM-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)picolinic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that 6-(Furan-2-yl)picolinic acid might exhibit. The first paper discusses 6-phosphoryl picolinic acid derivatives used as sensitizers for europium and terbium, which are lanthanide ions . The second paper describes the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, which includes furan as part of the molecular structure . These studies suggest that the furan and picolinic acid moieties can be involved in complex chemical reactions and may form stable structures with metal ions.

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For instance, the synthesis of 6-phosphoryl picolinic acid derivatives is not detailed in the abstract, but these compounds are likely synthesized through a series of steps that involve the functionalization of the picolinic acid core . Similarly, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones involves a one-pot, three-component reaction that includes the formation of multiple bonds and rings, starting from benzonitriles and aryl aldehydes . This indicates that the synthesis of 6-(Furan-2-yl)picolinic acid would also require careful planning to ensure the correct functional groups are introduced at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 6-(Furan-2-yl)picolinic acid can be inferred to some extent from the related compounds. The presence of a furan ring suggests aromaticity and potential for electron donation through resonance, which could affect the compound's reactivity . The picolinic acid moiety, similar to the 6-phosphoryl picolinic acid derivatives, would likely contribute to the compound's ability to coordinate with metals, as seen with europium and terbium complexes . The molecular structure would also influence the physical and chemical properties, such as solubility and stability.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 6-(Furan-2-yl)picolinic acid are quite diverse. The 6-phosphoryl picolinic acid derivatives form stable complexes with lanthanide ions, which suggests that the picolinic acid moiety has a strong coordinating ability . The synthesis of spiro compounds indicates that the furan ring can participate in intramolecular reactions to form complex structures . Therefore, 6-(Furan-2-yl)picolinic acid could potentially undergo similar complex formation and intramolecular reactions, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Furan-2-yl)picolinic acid can be hypothesized based on the properties of related compounds. The solubility of the compound would be influenced by the presence of the picolinic acid group, as seen with the water-soluble 6-phosphoryl picolinic acid derivatives . The photophysical properties, such as emission intensity and quantum yield, would be affected by the furan moiety and the overall molecular structure, as the spiro compounds demonstrate the formation of complex structures with specific optical properties . Stability constants and the presence of water molecules in the coordination sphere would also be key factors to consider, as indicated by the europium and terbium complexes .

Scientific Research Applications

Summary of the Application

The study involved the design and synthesis of new 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6-(2H-indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .

Methods of Application or Experimental Procedures

The new compounds were tested for their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .

Results or Outcomes

The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM .

2. Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Summary of the Application

The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .

Methods of Application or Experimental Procedures

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Summary of the Application

The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .

Methods of Application or Experimental Procedures

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids

Summary of the Application

The study involved the design and synthesis of 38 new 4-amino-3,5-dicholo-6- (1 H -indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6- (2 H -indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .

Methods of Application or Experimental Procedures

The compounds were tested to determine their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .

Results or Outcomes

The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM .

5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Summary of the Application

The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .

Methods of Application or Experimental Procedures

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

6. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids

Summary of the Application

The study involved the design and synthesis of 38 new 4-amino-3,5-dicholo-6- (1 H -indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6- (2 H -indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .

Methods of Application or Experimental Procedures

The compounds were tested to determine their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .

Results or Outcomes

The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM . The majority of compounds exhibited a 100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album .

Safety And Hazards

The safety data sheet for 6-(Furan-2-yl)picolinic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-(furan-2-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRLGBKUWXGDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647056
Record name 6-(Furan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Furyl)pyridine-2-carboxylic acid

CAS RN

887981-91-1
Record name 6-(Furan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LIJ Zhao, MR Yin, GP Yong - Journal of Coordination Chemistry, 2023 - Taylor & Francis
A new ligand, 4-(4-carboxyphenyl)-6-(pyrazin-2-yl)picolinic acid (H 2 L1), was used to construct four isostructural one-dimensional (1 D) zig-zag chain coordination polymers ([M(L1)(H …
Number of citations: 2 www.tandfonline.com

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